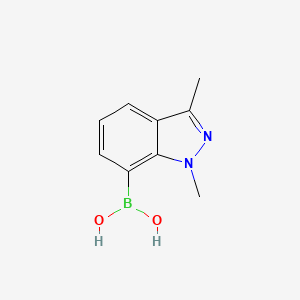

1,3-Dimethyl-1H-indazole-7-boronic acid

CAS No.: 1309982-19-1

Cat. No.: VC2627896

Molecular Formula: C9H11BN2O2

Molecular Weight: 190.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309982-19-1 |

|---|---|

| Molecular Formula | C9H11BN2O2 |

| Molecular Weight | 190.01 g/mol |

| IUPAC Name | (1,3-dimethylindazol-7-yl)boronic acid |

| Standard InChI | InChI=1S/C9H11BN2O2/c1-6-7-4-3-5-8(10(13)14)9(7)12(2)11-6/h3-5,13-14H,1-2H3 |

| Standard InChI Key | FNYYEXREWPLXSW-UHFFFAOYSA-N |

| SMILES | B(C1=C2C(=CC=C1)C(=NN2C)C)(O)O |

| Canonical SMILES | B(C1=C2C(=CC=C1)C(=NN2C)C)(O)O |

Introduction

Chemical Identity and Structure

1,3-Dimethyl-1H-indazole-7-boronic acid is a boronic acid derivative of indazole, a bicyclic compound formed from the fusion of a benzene ring and a pyrazole ring. This compound contains methyl groups at positions 1 and 3 of the indazole scaffold, with a boronic acid group at position 7. The compound's unique structure enables it to participate in various chemical transformations, particularly cross-coupling reactions essential for carbon-carbon bond formation.

Basic Properties and Identifiers

The compound possesses well-defined chemical and physical properties that facilitate its identification and characterization:

| Property | Value |

|---|---|

| CAS Number | 1309982-19-1 |

| Molecular Formula | C9H11BN2O2 |

| Molecular Weight | 190.01 g/mol |

| IUPAC Name | (1,3-dimethyl-1H-indazol-7-yl)boronic acid |

| Synonyms | 7-Borono-1,3-dimethyl-1H-indazole; Boronic acid, B-(1,3-dimethyl-1H-indazol-7-yl)- |

Table 1: Key identifiers and properties of 1,3-Dimethyl-1H-indazole-7-boronic acid

Applications in Organic Synthesis

1,3-Dimethyl-1H-indazole-7-boronic acid serves as a valuable building block in organic synthesis due to its unique reactivity profile.

Cross-Coupling Reactions

The compound is particularly useful in Suzuki-Miyaura coupling reactions, which allow for the formation of complex molecules by creating carbon-carbon bonds between the indazole core and other organic fragments. This type of reaction is essential for constructing complex molecular frameworks in various chemical processes.

The boronic acid functionality at position 7 enables selective functionalization at this position, allowing for the incorporation of the indazole scaffold into more complex structures through carbon-carbon bond formation .

Medicinal Chemistry Applications

The indazole scaffold represents an important pharmacophore in medicinal chemistry. Research on related indazole compounds has demonstrated their significance in drug discovery programs. For example, FDA-approved kinase inhibitors like axitinib and pazopanib contain indazole moieties, highlighting the importance of indazole derivatives in pharmaceutical development .

Compounds containing the indazole core have been integrated into numerous pharmaceutical agents, suggesting that 1,3-Dimethyl-1H-indazole-7-boronic acid could serve as a valuable synthetic intermediate in drug discovery programs .

| Supplier | Product Number | Purity | Packaging | Price (as of Dec 2021) |

|---|---|---|---|---|

| Synthonix | D14474 | 95+% | 1g | $1080 |

| Crysdot | CD11297047 | 95+% | 1g | $1138 |

| Chemenu | CM207260 | 95+% | 1g | $1069 |

Table 2: Commercial availability and pricing of 1,3-Dimethyl-1H-indazole-7-boronic acid

Market Positioning

The relatively high price point of this compound reflects its specialized nature and primarily research-oriented applications. It is marketed as a building block for organic synthesis and medicinal chemistry research, particularly for researchers developing new synthetic methodologies or exploring structure-activity relationships of indazole-based compounds .

Comparison with Related Compounds

Understanding the properties of 1,3-Dimethyl-1H-indazole-7-boronic acid in relation to similar compounds provides valuable context for its applications and chemical behavior.

Positional Isomers

Boronic acid functional groups can be positioned at different locations on the indazole scaffold, resulting in compounds with distinct properties:

-

(1,3-Dimethyl-1H-indazol-5-yl)boronic acid: With the boronic acid at position 5, this compound may exhibit different reactivity patterns and biological activities compared to the 7-position isomer .

-

(1,3-Dimethyl-1H-indazol-6-yl)boronic acid: The 6-position isomer represents another important variant with potentially different applications in organic synthesis and biological activity profiles .

Related Derivatives

Several related derivatives of 1,3-Dimethyl-1H-indazole-7-boronic acid have been documented:

-

1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: This pinacol ester derivative offers enhanced stability and modified reactivity compared to the free boronic acid, while maintaining similar synthetic utility in cross-coupling reactions .

-

(1-Methyl-1H-indazol-7-yl)boronic acid: Lacking the methyl group at position 3, this compound has a slightly different electronic profile that may influence its reactivity and biological properties .

Future Research Directions

The unique structural features and reactivity of 1,3-Dimethyl-1H-indazole-7-boronic acid suggest several promising avenues for future research.

Synthetic Methodology Development

Development of more efficient and selective methods for synthesizing this compound and related derivatives represents an important research direction. Potential approaches include:

-

Exploring new catalytic systems for selective borylation of indazoles

-

Developing one-pot procedures for preparing substituted indazole boronic acids

-

Investigating greener synthetic approaches with reduced environmental impact

Expanded Applications in Medicinal Chemistry

Given the prevalence of indazole-containing compounds in medicinal chemistry, systematic exploration of 1,3-Dimethyl-1H-indazole-7-boronic acid in drug discovery programs could be valuable:

-

Screening against various enzyme targets, particularly kinases implicated in cancer and other diseases

-

Developing structure-activity relationship studies to optimize biological activity

-

Exploring its utility as a building block for constructing more complex biologically active molecules

Novel Cross-Coupling Methodologies

The unique reactivity of the boronic acid functionality could be further exploited in developing new synthetic methodologies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume